

Diarrhea Incidence & Severity in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Fostamatinib

CAS No.: 901119-35-5

Cat. No.: S637386

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The following table summarizes the frequency and severity of diarrhea observed in the FIT-1 and FIT-2 Phase 3 clinical trials for chronic ITP [1]:

Trial Group	Overall Incidence	Severe (\geq Grade 3) Incidence	Leading to Discontinuation
Fostamatinib (N=101)	31%	1%	Reported in some patients (n=5 total AEs led to withdrawal) [1].
Placebo (N=48)	23%	0%	Not reported [1].

Most adverse reactions, including diarrhea, were mild to moderate in severity and could be managed with supportive measures, dose adjustments, or temporary interruption [1].

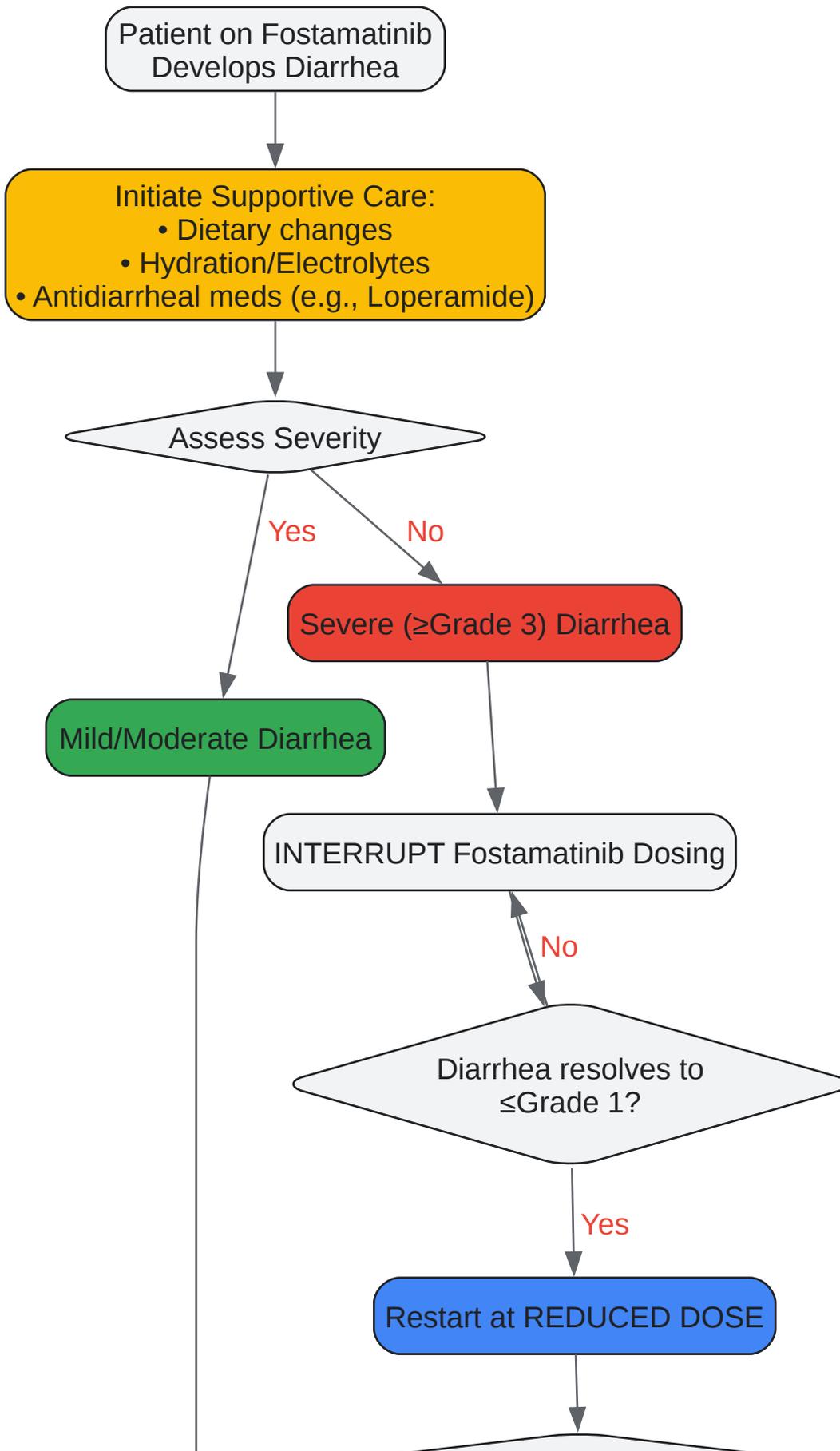
Clinical Management & Dose Modification Protocol

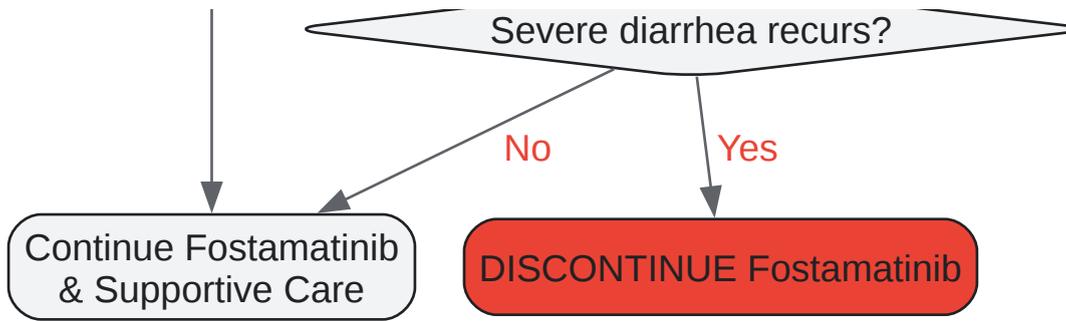
Based on the prescribing information and clinical data, the following protocol is recommended for managing Fostamatinib-induced diarrhea [1] [2]:

- **Supportive Care Measures:** Initiate at the first onset of symptoms.
 - **Dietary Adjustments:** Recommend small, frequent meals and avoiding spicy, oily, or high-fiber foods [3].

- **Hydration:** Encourage adequate fluid intake, including electrolyte replacement solutions, to prevent dehydration [3].
- **Pharmacotherapy:** Consider over-the-counter antidiarrheal medications (e.g., loperamide) [1] [3].
- **Dose Modification:** If diarrhea becomes severe (defined as \geq Grade 3), implement the following steps [2]:
 - **Step 1:** Interrupt **Fostamatinib** dosing.
 - **Step 2:** Once diarrhea resolves to Grade 1 or lower, re-initiate therapy at a **reduced dose**.
 - Reduce from 150 mg BID to **100 mg BID**.
 - Reduce from 100 mg BID to **100 mg once daily**.
 - **Step 3:** If severe diarrhea recurs after dose reduction, discontinue **Fostamatinib**.

This management logic is summarized in the workflow below:





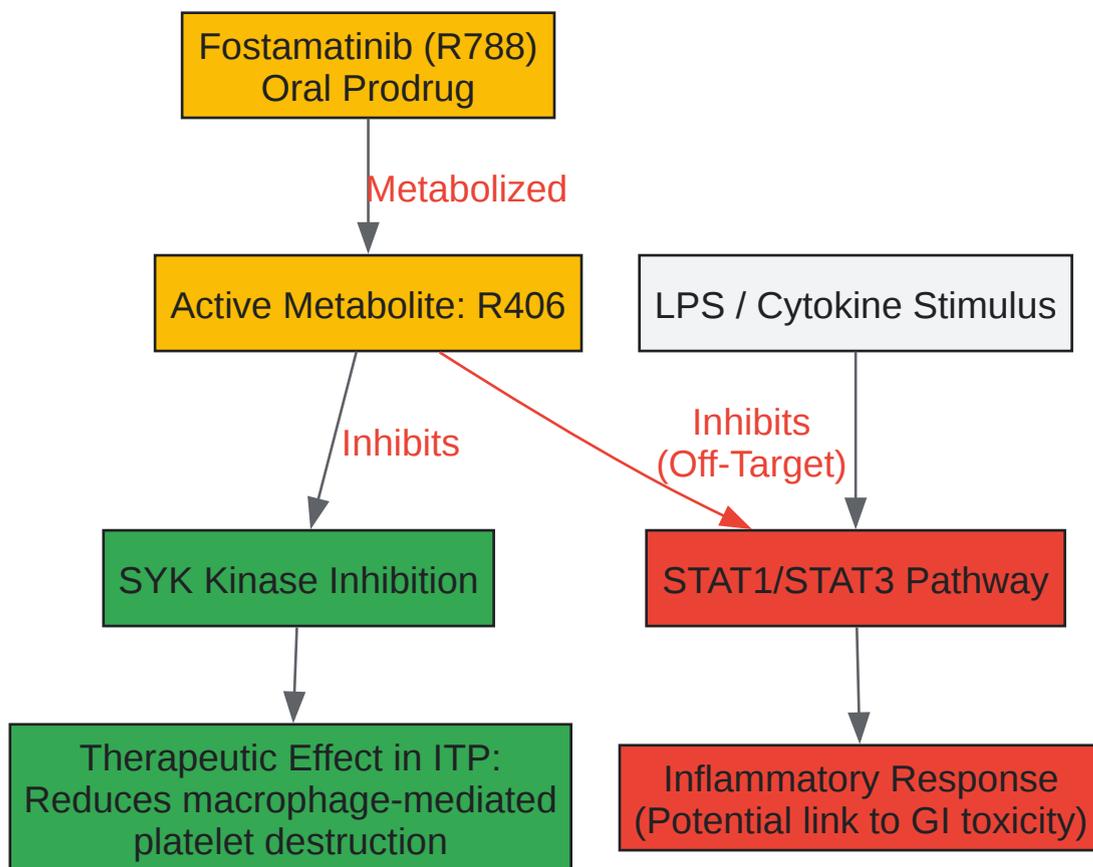
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Mechanistic Insights & Investigative Context

For research and development purposes, understanding the potential mechanisms and broader biological context is valuable.

- **Primary Mechanism of Action: Fostamatinib** is a prodrug for the active metabolite **R406**, which is a potent inhibitor of **Spleen Tyrosine Kinase (SYK)** [4]. In ITP, SYK inhibition blocks Fc receptor signaling in macrophages, thereby reducing antibody-mediated platelet destruction [4].
- **Off-Target Effects & Diarrhea:** The exact mechanism behind diarrhea is not fully elucidated but is likely an off-target effect. SYK is involved in various immune signaling pathways. Research suggests that **Fostamatinib** (R788) can also modulate inflammatory responses by selectively blocking the phosphorylation of **STAT1 and STAT3** in macrophages stimulated by LPS or cytokines [5]. This immunomodulatory effect on gut-associated immune cells or tissue could contribute to gastrointestinal adverse events.

The diagram below illustrates this signaling pathway and potential off-target site.



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I hope this structured, technical overview provides the necessary depth for your research and development efforts.

- **For clinical trial design**, the dose modification protocol and monitoring requirements are critical.
- **For mechanistic research**, the off-target STAT pathway may represent an area for further investigation to improve drug selectivity.

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To cite this document: Smolecule. [Diarrhea Incidence & Severity in Clinical Trials]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b637386#fostamatinib-adverse-effects-diarrhea-management]

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